![molecular formula C19H14N2 B2491438 2,3-Diphenylimidazo[1,2-a]pyridine CAS No. 85102-26-7](/img/structure/B2491438.png)
2,3-Diphenylimidazo[1,2-a]pyridine
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 2,3-diphenylimidazo[1,2-a]pyridine, can be achieved through various methods. One efficient approach is a one-pot, multi-component synthesis involving a mixture of 2-aminopyridine, benzaldehyde, and imidazoline-2,4,5-trione under solvent-free conditions, yielding imine derivatives in excellent yields. Single-crystal X-ray analysis confirms the structure of these compounds (Adib et al., 2008). Another method employs a 2-aminopyridine/CBrCl3 α-bromination shuttle for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines, offering simplicity and ease of scale-up (Roslan et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through spectroscopic and crystallographic methods. The structure is characterized by a bridgehead bicyclic 5–6 heterocycle framework, as confirmed by single-crystal X-ray analysis in several synthesis studies (Adib et al., 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, a novel dealkylation reaction has been developed for 3-aminoimidazo[1,2-a]pyridine derivatives, demonstrating the accessibility of new substitution patterns (Blackburn & Guan, 2000). Additionally, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines showcases the broad substrate scope and functional group tolerance of these reactions (Rao et al., 2017).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points and solubility, are crucial for their handling and application in various fields. These properties are often determined through systematic characterization after synthesis, as seen in educational demonstrations of N-heterocycle preparations (Santaniello et al., 2017).
Chemical Properties Analysis
The chemical properties of 2,3-diphenylimidazo[1,2-a]pyridines, such as reactivity towards nucleophiles and electrophiles, are of significant interest. These properties are explored through various synthetic routes and reactions, providing insights into the versatility and potential applications of these compounds. The synthesis and characterization work provide a foundation for understanding their reactivity and functional group compatibility (Adib et al., 2008); (Roslan et al., 2016).
Scientific Research Applications
Optoelectronic and Charge Transfer Properties
Research on 2,3-Diphenylimidazo[1,2-a]pyridine derivatives, such as 1,3-diphenylimidazo[1,5-a]pyridine, has revealed their potential in optoelectronic applications. These compounds exhibit significant charge transfer properties, making them suitable for use in organic semiconductor devices. Their molecular and solid-state properties, like absorption, emission spectra, and charge transfer characteristics, have been extensively studied (Irfan et al., 2019).
Synthesis and Biological Evaluation
A series of novel 5,7-diphenylimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, showing moderate to excellent activities. This suggests their potential in developing new anticancer agents (Liao et al., 2014).
Fluorescent Properties for Biomarkers
Imidazo[1,2-a]pyridines, like 3-hydroxymethyl imidazo[1,2-a]pyridines, are explored for their fluorescent properties. These derivatives are investigated as potential biomarkers and photochemical sensors, emitting light in various media, which could be useful in biological and chemical sensing applications (Velázquez-Olvera et al., 2012).
Synthesis Techniques and Applications
Various synthesis techniques have been developed for imidazo[1,2-a]pyridines, such as the microwave irradiation method for accelerating the synthesis of 5,6-diphenylimidazo[1,2-a]pyrimidines. This efficient method can be used for library synthesis in drug discovery, highlighting the compound's relevance in medicinal chemistry (Han et al., 2011).
Phosphorescent Organic Light-Emitting Diodes
A this compound iridium(III) complex has been synthesized for use in phosphorescent organic light-emitting diodes (OLEDs). The optimized device using this complex showed superior performance, indicating potential applications in high color rendering index white OLEDs (Jun et al., 2016).
Mechanism of Action
While the specific mechanism of action for 2,3-Diphenylimidazo[1,2-a]pyridine is not mentioned in the search results, imidazo[1,2-a]pyridines are known for their wide range of biological activities. They have been studied for their antiviral, antibacterial, antifungal, antiprotozoal, antiherpes, and anti-apoptotic properties .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines, including 2,3-Diphenylimidazo[1,2-a]pyridine, continue to be of interest in drug design and medicinal chemistry due to their structural similarity to DNA bases and their wide range of biological activities . Future research may focus on further exploring their biological activities and developing more efficient synthesis methods .
properties
IUPAC Name |
2,3-diphenylimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)21-14-8-7-13-17(21)20-18/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFIDBQBUSOODV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320522 | |
Record name | 2,3-diphenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195655 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
85102-26-7 | |
Record name | 2,3-diphenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.